molecular formula C16H22N2O3 B1405109 Benzyl 2-(piperidine-3-carbonylamino)propanoate CAS No. 135612-58-7

Benzyl 2-(piperidine-3-carbonylamino)propanoate

Cat. No. B1405109
M. Wt: 290.36 g/mol
InChI Key: SYJSVARPQPRFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(piperidine-3-carbonylamino)propanoate (BPCAP) is an organic compound belonging to the class of piperidines. It is a versatile molecule that has been used in a variety of scientific applications, including its use as a building block in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a probe for studying biochemical and physiological processes. BPCAP has been the subject of considerable research in recent years, due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzyl 2-(piperidine-3-carbonylamino)propanoate is involved in the synthesis of various piperidine derivatives. For instance, N-Benzyl or N-tosyl-N-(4-methyl-3-pentenyl)amino aldehyde benzylimines, derived from amino acid esters like alanine and phenylalanine, can cyclize to give 3-amino-2,4-dialkyl-substituted piperidines. This process is influenced by factors like the type of Lewis acid and nitrogen-protecting group used, leading to different product distributions and diastereoselectivity (Laschat, Fröhlich, & Wibbeling, 1996).

Potential Therapeutic Applications

  • Some derivatives of benzyl 2-(piperidine-3-carbonylamino)propanoate have been explored for their therapeutic potential. For instance, N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives have been synthesized and evaluated for anti-Alzheimer's activity, showing promising results in in-vivo and in-vitro studies compared to existing drugs like donepezil (Gupta et al., 2020).

Biochemical Research

  • In biochemical research, compounds like 4-phenoxypiperidines, which are structurally related to benzyl 2-(piperidine-3-carbonylamino)propanoate, have been studied as potent, conformationally restricted, non-imidazole histamine H3 antagonists. These studies contribute to the understanding of histamine H3 receptor antagonism and potential drug development (Dvorak et al., 2005).

properties

IUPAC Name

benzyl 2-(piperidine-3-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12(18-15(19)14-8-5-9-17-10-14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-7,12,14,17H,5,8-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJSVARPQPRFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(piperidine-3-carbonylamino)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-(piperidine-3-carbonylamino)propanoate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-(piperidine-3-carbonylamino)propanoate
Reactant of Route 3
Reactant of Route 3
Benzyl 2-(piperidine-3-carbonylamino)propanoate
Reactant of Route 4
Benzyl 2-(piperidine-3-carbonylamino)propanoate
Reactant of Route 5
Benzyl 2-(piperidine-3-carbonylamino)propanoate
Reactant of Route 6
Benzyl 2-(piperidine-3-carbonylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.